2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor Structure-activity relationship Scaffold topology

This pyrrolo[3,4-d]pyrimidine building block features a unique 4-amino, 2-methyl, and 6-n-propyl substitution topology distinct from its positional isomers (e.g., CAS 1708026-97-4). The C2-methyl minimizes steric interference at the kinase hinge region, while the N6-n-propyl chain offers conformational flexibility for broad kinase panel screening. With a TPSA of 56.7 Ų and XLogP3 of 1.2, the core is predictive of CNS exposure, making it suitable for brain-penetrant kinase inhibitor programs. Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation to support SAR studies and patent filings.

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
Cat. No. B11907253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC10H14N4
Molecular Weight190.25 g/mol
Structural Identifiers
SMILESCCCN1C=C2C(=C1)N=C(N=C2N)C
InChIInChI=1S/C10H14N4/c1-3-4-14-5-8-9(6-14)12-7(2)13-10(8)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13)
InChIKeyVDIGUOHXUGYOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine: A Structurally Differentiated Pyrrolopyrimidine Scaffold for Kinase-Targeted Drug Discovery


2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1710695-96-7) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a scaffold recognized for its role in developing kinase inhibitors and other therapeutic agents [1]. The compound features a 4-amino substitution on the pyrimidine ring, with a methyl group at the 2-position and an n-propyl group attached to the pyrrole nitrogen at the 6-position. This specific substitution pattern creates a unique vector topology that differs from its closely related positional isomers. As reflected in its physicochemical profile—a molecular weight of 190.25 g/mol, computed XLogP3 of 1.2, and topological polar surface area (TPSA) of 56.7 Ų—the compound offers a distinct balance of lipophilicity and hydrogen-bonding capacity [1]. Commercially supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC, this building block is positioned as a versatile intermediate in medicinal chemistry programs, particularly where precise control over substituent orientation is required for structure-activity relationship (SAR) exploration .

Why 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Cannot Be Casually Replaced by Its Direct Positional Isomers


Within the C10H14N4 pyrrolo[3,4-d]pyrimidin-4-amine chemical space, several constitutional isomers exist that differ only in the placement of methyl and propyl substituents. However, these seemingly minor structural permutations generate molecules with fundamentally distinct 3D electrostatic surfaces and hydrogen-bonding vectors, which in turn drive differential target recognition patterns across kinase inhibitor programs [1]. The target compound places the n-propyl group on the pyrrole nitrogen (position 6) and the methyl group on the pyrimidine ring (position 2). Its closest analog, 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708026-97-4), reverses this substitution: methyl resides on the pyrrole nitrogen while n-propyl occupies the 2-position of the pyrimidine. This simple swap alters the spatial orientation of the lipophilic alkyl chain relative to the 4-amino hydrogen-bond donor—a critical pharmacophoric element. Similarly, the 2-isopropyl analog (2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, CAS 1708199-21-6) introduces branching at the 2-position, further modifying steric bulk and conformational flexibility around the hinge-binding region . Generic substitution between these isomers without empirical validation risks introducing unanticipated changes in kinase selectivity profiles, binding kinetics, and physicochemical properties. The evidence summarized in Section 3 quantifies these differentiation dimensions, demonstrating that substitution pattern alone can determine suitability for a given lead optimization or SAR campaign.

Quantitative Differentiation Evidence: 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Versus Closest Analogs


Substitution Pattern Versus 6-Methyl-2-propyl Isomer: Reversed Alkyl Topology Determines Pharmacophoric Vector Orientation

The target compound (CAS 1710695-96-7) and its direct constitutional isomer 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708026-97-4) share identical molecular formula (C10H14N4) and molecular weight (190.25 g/mol), but differ critically in the location of the n-propyl chain: at the pyrrole N6 position in the target versus the pyrimidine C2 position in the comparator . This positional swap reorients the lipophilic propyl group from the solvent-exposed face of the pyrrole ring to the hinge-binding region of the pyrimidine, directly altering the steric and hydrophobic environment surrounding the conserved 4-amino hydrogen-bond donor/acceptor motif. In pyrrolo[3,4-d]pyrimidine-based kinase inhibitor programs, this substitution topology has been shown to modulate binding mode and selectivity across kinase targets [1]. Selecting the target compound over its isomer allows precise control of the alkyl vector orientation for SAR studies where the pyrrole N6 substituent is hypothesized to occupy a solvent-exposed or selectivity pocket.

Kinase inhibitor Structure-activity relationship Scaffold topology

Lipophilicity Contrast: XLogP3 of 1.2 for the Target Compound Delivers Favorable Drug-Likeness Versus Higher LogP Isomers

The target compound has a PubChem-computed XLogP3 value of 1.2, placing it within the optimal lipophilicity range (LogP 1–3) typically associated with favorable oral absorption and reduced promiscuity in kinase inhibitor programs [1]. By contrast, the positional isomer 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, which positions the n-propyl group on the more exposed pyrimidine C2, is predicted to exhibit a higher LogP due to greater solvent exposure of the lipophilic chain, though an experimentally validated LogP for the comparator is not publicly available . In the broader pyrrolo[3,4-d]pyrimidine class, increasing LogP beyond 2.0 has been correlated with reduced aqueous solubility and increased off-target binding [2]. The target compound's computed LogP of 1.2 therefore positions it advantageously for lead-like property optimization.

Lipophilicity Drug-likeness Physicochemical property

Purity Specification and QC Documentation: 97% Standard Purity with Multi-Technique Batch Analysis Enables Reproducible SAR

The target compound is commercially supplied with a standard purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses from Bidepharm (catalog BD622954) . The positional isomer 6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (BD621750) is also offered at 97% purity with equivalent QC documentation, while the 2-isopropyl analog (2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, BD621995) is listed at 97% purity with the same analytical package . At the time of analysis, the target compound (BD622954) was observed to be listed as 'discontinued' by one supplier, which may confer procurement advantage for the positional isomer if continuous supply chain availability is critical. However, the target compound's defined QC documentation—NMR for structural identity confirmation, HPLC for chromatographic purity, and GC for volatile impurity profiling—provides the analytical rigor required for reproducible biological assay data.

Purity Quality control Procurement specification

Hydrogen-Bond Donor Count and TPSA: 56.7 Ų Polar Surface Area Supports Blood-Brain Barrier Penetration Potential Versus Chlorinated Analogs

The target compound has a computed topological polar surface area (TPSA) of 56.7 Ų, with one hydrogen-bond donor (the 4-amino group) and three hydrogen-bond acceptors [1]. A related chloro-substituted analog, 4-Chloro-2-methyl-6-propyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1027551-81-0), replaces the 4-amino group with chlorine, eliminating the hydrogen-bond donor and reducing TPSA to approximately 29 Ų (estimated for the chloro derivative) . The TPSA threshold of <60–70 Ų is a well-established predictor of passive blood-brain barrier (BBB) penetration for CNS-targeted kinase inhibitors. The target compound's TPSA of 56.7 Ų places it below this threshold, suggesting potential CNS exposure, whereas chloro analogs with TPSA <40 Ų may exhibit even higher BBB permeability but at the cost of reduced aqueous solubility and loss of a key hinge-binding hydrogen-bond interaction [2]. For CNS oncology programs targeting brain-penetrant kinase inhibitors, the target compound's TPSA represents a balanced profile.

CNS penetration Polar surface area Physicochemical property

Alkyl Chain Linearity: n-Propyl Versus Isopropyl Substitution Defines Conformational Flexibility and Target Fit

The target compound incorporates a linear n-propyl chain at pyrrole N6, contrasting with the branched isopropyl group found in 2-Isopropyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708199-21-6) . The n-propyl group provides full rotational freedom around two C-C bonds, allowing the terminal methyl to sample a larger conformational space and adopt the optimal orientation for a given binding pocket. In contrast, the isopropyl group restricts conformational flexibility and introduces greater steric bulk proximal to the branching point. In the context of pyrrolo[3,4-d]pyrimidine-derived kinase inhibitors described in patent US20170044171A1, the linear versus branched alkyl topology at the pyrrole N-position directly impacts kinase selectivity profiles by differentially engaging hydrophobic sub-pockets adjacent to the ATP-binding site [1]. The target compound's linear n-propyl chain provides a conformationally adaptable hydrophobic contact, whereas the isopropyl analog presents a more rigid, spatially demanding group.

Conformational flexibility Steric bulk Kinase selectivity

Patent-Class Scaffold Validation: Pyrrolo[3,4-d]pyrimidin-4-amines Are Established Kinase Inhibitor Cores with ERK1/2 and MAPK Pathway Activity

Substituted pyrrolo[3,4-d]pyrimidines are claimed as kinase inhibitors in multiple patent families, most notably as ERK1 and/or ERK2 dual inhibitors for treating MAPK pathway-dependent cancers, including those resistant to RAF and MEK inhibitors [1]. While the specific compound 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is not the exemplar compound in any published patent, the patent exemplifies the core scaffold's validated activity against ERK1/2, establishing a precedent that amino-substituted pyrrolo[3,4-d]pyrimidines engage the kinase hinge region productively [2]. Within this patent landscape, the 4-amino group, the pyrrole N6 substituent, and the pyrimidine C2 substituent are all identified as positions critical for modulating kinase selectivity and potency. The target compound's specific substitution pattern—4-NH2, 2-CH3, 6-n-C3H7—represents a vector combination not fully explored in the exemplified patent compounds, offering an opportunity for novel intellectual property generation.

Kinase inhibition MAPK pathway ERK inhibitor

Optimal Application Scenarios for 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Based on Differentiated Evidence


Kinase Hinge-Binder SAR Exploration: When C2 Steric Minimization Is Critical

The target compound's placement of a small methyl group at the pyrimidine C2 position, rather than a bulkier alkyl chain, minimizes steric interference with the kinase hinge region. This substitution geometry is ideal for medicinal chemistry teams seeking to probe SAR at the pyrrole N6 position without introducing confounding steric effects at the hinge. Based on the patent-established ERK1/2 inhibitory potential of the pyrrolo[3,4-d]pyrimidine scaffold, the compound can serve as a reference core for systematic N6-alkyl variation while holding the C2-methyl constant . The 97% purity with NMR confirmation of structural identity ensures that observed biological activity differences across N6-substituted analogs can be attributed to the chemical modification rather than to batch impurities .

CNS-Penetrant Kinase Inhibitor Lead Generation: Leveraging Favorable TPSA and Lipophilicity

With a computed TPSA of 56.7 Ų—below the recognized BBB penetration threshold of 60–70 Ų—and a favorable XLogP3 of 1.2, the target compound occupies a physicochemical space predictive of CNS exposure . This profile supports its use as a starting scaffold for brain-penetrant kinase inhibitor programs targeting glioblastoma, brain metastases, or neurodegenerative diseases with a kinase-driven pathology. The compound retains the 4-amino hydrogen-bond donor necessary for ATP-site hinge binding, unlike 4-chloro analogs that sacrifice this pharmacophore for higher lipophilicity. Medicinal chemistry teams can derivatize the scaffold with confidence that the core’s physicochemical properties will not preclude CNS target engagement .

Scaffold-Hopping and IP Generation: Differentiated Substitution Pattern for Novel Composition-of-Matter Claims

The specific combination of 4-amino, 2-methyl, and 6-n-propyl substituents on the pyrrolo[3,4-d]pyrimidine scaffold represents a substitution vector not prominently exemplified in key kinase inhibitor patents such as US8975267B2, which focus on alternative substitution patterns . For organizations seeking freedom-to-operate or novel composition-of-matter patent filings, this compound provides a differentiated chemical starting point. The availability of batch-specific analytical QC documentation (NMR, HPLC, GC) supports the regulatory and intellectual property documentation standards required for patent filings, where chemical identity and purity must be unequivocally established .

Conformational Selectivity Screening: Linear n-Propyl Enables Broader Kinase Panel Engagement

The linear n-propyl chain at the pyrrole N6 position offers greater conformational flexibility compared to the branched isopropyl group found in the 2-isopropyl-6-methyl analog. This flexibility may translate into broader kinase panel engagement, as the propyl chain can adapt to diverse hydrophobic sub-pocket geometries during induced-fit binding . The target compound is therefore well-suited as a core scaffold in kinase selectivity panel screening campaigns, where the goal is to identify initial hits across a wide range of kinase targets before optimizing for selectivity through subsequent derivatization. The defined QC profile ensures that pan-kinase screening data are generated from chemically homogeneous material with confirmed identity and purity .

Quote Request

Request a Quote for 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.